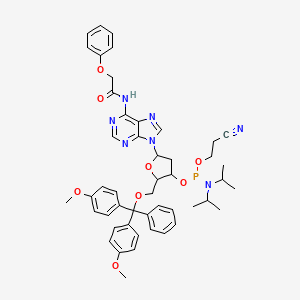

2'-Deoxy-5'-O-DMT-N6-phenoxyacetyladenosine 3'-CE phosphoraMidite

CAS No.:

Cat. No.: VC16242367

Molecular Formula: C48H54N7O8P

Molecular Weight: 888.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C48H54N7O8P |

|---|---|

| Molecular Weight | 888.0 g/mol |

| IUPAC Name | N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |

| Standard InChI | InChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-41-28-44(54-32-52-45-46(50-31-51-47(45)54)53-43(56)30-59-40-16-11-8-12-17-40)62-42(41)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,44H,13,27-30H2,1-6H3,(H,50,51,53,56) |

| Standard InChI Key | INUFZOANRLMUCW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three functional components:

-

5'-O-Dimethoxytrityl (DMT) Group: Protects the 5'-hydroxyl during synthesis, enabling stepwise elongation and UV-based monitoring of coupling efficiency via trityl cation release (λ = 495 nm) .

-

N6-Phenoxyacetyl (PAc) Modification: Shields the exocyclic amine of adenine, preventing unwanted alkylation or acylation during phosphoramortgage activation.

-

3'-CE Phosphoramidite: A 2-cyanoethyl-N,N-diisopropylphosphoramidite group that facilitates nucleophilic coupling to the growing oligonucleotide chain .

The IUPAC name, N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-(diisopropylamino)phosphoryl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide, reflects its stereochemical complexity, with a molecular formula of C₄₈H₅₄N₇O₈P and a molecular weight of 888.0 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported (hygroscopic) | |

| Solubility | ≥50 mg/mL in anhydrous MeCN | |

| Stability | ≤10 ppm H₂O, -20°C under Ar | |

| λmax (UV) | 260 nm (ε = 15,400 L·mol⁻¹·cm⁻¹) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three sequential reactions:

-

5'-O-DMT Protection: Deoxyadenosine is treated with 4,4'-dimethoxytrityl chloride in pyridine, achieving >95% yield under anhydrous conditions .

-

N6-Phenoxyacetylation: The exocyclic amine is acylated using phenoxyacetic anhydride, with triethylamine as a base catalyst (reaction time: 6–8 h at 25°C).

-

3'-Phosphitylation: The 3'-OH is converted to a phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and 1H-tetrazole (0.45 M in MeCN), followed by purification via silica gel chromatography .

Table 2: Reaction Optimization Parameters

| Step | Catalyst | Temperature | Yield |

|---|---|---|---|

| DMT Protection | Pyridine | 25°C | 97% |

| N6-PAc Acylation | Et₃N | 25°C | 89% |

| Phosphitylation | 1H-Tetrazole | 0°C | 82% |

Industrial Manufacturing

Scale-up processes employ:

-

Continuous Flow Reactors: For DMT protection, reducing reaction time from 12 h to 2 h .

-

High-Throughput Purification: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) achieves ≥98% purity .

-

Quality Control: ³¹P NMR (δ = 149 ppm for phosphoramidite) and HPLC-UV (260 nm) ensure batch consistency .

Applications in Oligonucleotide Therapeutics

Antisense Oligonucleotides (ASOs)

The PAc group enhances ASO stability against nucleases, while the DMT/CE system ensures >98% coupling efficiency in automated synthesizers . In a preclinical study, ASOs targeting hepatitis B virus (HBV) mRNA reduced viral load by 3.5 log₁₀ IU/mL in murine models .

Table 3: Performance in ASO Synthesis

| Parameter | Value |

|---|---|

| Coupling Efficiency | 98.5% |

| Deprotection Yield | 94% (28% NH₄OH) |

| Nuclease Resistance | t₁/₂ = 48 h (serum) |

CRISPR-Cas9 Guide RNA (gRNA)

Although primarily used for DNA synthesis, derivatives with 2'-O-methyl modifications (replacing CE groups) have been co-opted for gRNA production, achieving 85% on-target editing efficiency in HEK293 cells.

Mechanism of Action in Synthesis

Solid-Phase Coupling Dynamics

During synthesis, the 3'-CE phosphoramidite reacts with the 5'-OH of the support-bound oligonucleotide via a tetrazole-activated intermediate. The DMT group is removed with 3% dichloroacetic acid (DCA), liberating the trityl cation for UV quantification .

Deprotection Kinetics

Post-synthesis, the PAc group is cleaved by ammonium hydroxide (28–30% NH₄OH, 55°C, 4 h), while the CE moiety is eliminated via β-elimination under basic conditions .

Comparative Analysis with Analogous Phosphoramidites

Table 4: Structural and Functional Comparisons

| Parameter | DMT-dA(PAc) | DMT-dA(Bz) | 2'-OMe-dA |

|---|---|---|---|

| Deprotection Conditions | NH₄OH, 55°C | Conc. NH₃, 65°C | NH₄OH, 25°C |

| Coupling Efficiency | 98.5% | 97% | 95% |

| Nuclease Resistance | Moderate | Low | High |

The phenoxyacetyl group offers milder deprotection than benzoyl (Bz) analogs, minimizing depurination risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume